Home > Products > Screening Compounds P40343 > 3-Iodo-alpha-methyl-l-tyrosine
3-Iodo-alpha-methyl-l-tyrosine - 4298-17-3

3-Iodo-alpha-methyl-l-tyrosine

Catalog Number: EVT-452703
CAS Number: 4298-17-3
Molecular Formula: C10H12INO3
Molecular Weight: 321.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Iodo-alpha-methyl-L-tyrosine is classified as a radiolabeled amino acid. It is synthesized through various chemical methods, often involving the introduction of iodine at the 3-position of the aromatic ring of alpha-methyl-L-tyrosine. The compound is significant in both organic chemistry and medical imaging, serving as a tracer in positron emission tomography (PET) and SPECT due to its ability to mimic natural amino acids and be actively transported into cells.

Synthesis Analysis

The synthesis of 3-Iodo-alpha-methyl-L-tyrosine can be achieved through several methods. One prominent approach involves the following steps:

  1. Protection of Functional Groups: Initially, L-tyrosine is protected to prevent unwanted reactions during iodination. Common protecting groups include benzyloxycarbonyl or tert-butyloxycarbonyl.
  2. Iodination: The protected L-tyrosine is treated with iodine in the presence of a suitable reagent such as silver trifluoroacetate, which facilitates the introduction of iodine at the 3-position of the aromatic ring.
  3. Deprotection: After iodination, the protecting group is removed under mild conditions using palladium catalysis in a hydrogen atmosphere. This results in the formation of 3-Iodo-alpha-methyl-L-tyrosine with high selectivity and yield.

The process typically avoids harsh acidic conditions that might affect sensitive functional groups, making it suitable for peptide synthesis .

Molecular Structure Analysis

The molecular formula of 3-Iodo-alpha-methyl-L-tyrosine is C10H12I N O3. Its structure features:

  • An aromatic ring with an iodine substituent at the 3-position.
  • A side chain characteristic of alpha-methyl amino acids.
  • A hydroxyl group (-OH) typical of tyrosine.

Structural Data

  • Molecular Weight: Approximately 277.11 g/mol.
  • IUPAC Name: (S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid.

The presence of iodine significantly alters the compound's properties compared to non-iodinated tyrosine derivatives, impacting its biological activity and imaging characteristics.

Chemical Reactions Analysis

3-Iodo-alpha-methyl-L-tyrosine participates in various chemical reactions, primarily due to its amino and hydroxyl functional groups. Key reactions include:

  1. Nucleophilic Substitution: The iodine atom can undergo substitution reactions, making it a versatile intermediate for further modifications.
  2. Coupling Reactions: It can be coupled with other molecules to form peptides or conjugates used in targeted therapy or imaging agents.
  3. Decarboxylation: Under certain conditions, it may lose its carboxylic acid group, leading to different derivatives that could have altered pharmacological properties.

These reactions are essential for developing radiopharmaceuticals and understanding metabolic pathways involving tyrosine derivatives .

Mechanism of Action

The mechanism of action for 3-Iodo-alpha-methyl-L-tyrosine primarily involves its uptake by cells via amino acid transporters. Once inside the cell, it can be incorporated into proteins or metabolized similarly to natural amino acids. In tumor tissues, its uptake is often enhanced due to increased metabolic activity and demand for protein synthesis.

Key Points

  • The compound mimics L-tyrosine and competes for transport mechanisms.
  • It accumulates preferentially in tumor cells, allowing for effective imaging and diagnosis.

Studies indicate that its uptake correlates with tumor aggressiveness and can provide insights into tumor biology .

Physical and Chemical Properties Analysis

3-Iodo-alpha-methyl-L-tyrosine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: The melting point ranges around 150°C depending on purity.

Additional Properties

These properties make it suitable for pharmaceutical formulations and radiolabeling procedures .

Applications

The primary applications of 3-Iodo-alpha-methyl-L-tyrosine include:

  1. Nuclear Medicine: Used as a radiotracer in SPECT imaging to detect brain tumors and assess their metabolic activity.
  2. Research Tool: Employed in studies investigating amino acid transport mechanisms, tumor biology, and metabolic pathways involving tyrosine derivatives.
  3. Therapeutic Development: Potential use in targeted therapies due to its ability to be selectively taken up by cancer cells.
Synthesis and Radiochemistry of IMT

Radiosynthesis Optimization for SPECT Imaging

The radiosynthesis of 3-Iodo-α-methyl-L-tyrosine (IMT) for SPECT imaging predominantly employs direct electrophilic radioiodination of the precursor molecule α-methyl-L-tyrosine. This reaction leverages no-carrier-added (n.c.a.) iodine-123 (¹²³I), characterized by its optimal gamma emission energy (159 keV) and half-life (13.2 hours), making it ideal for clinical SPECT applications [2] [4]. Two principal oxidizing agents facilitate the isotopic exchange:

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycouril): This mild, water-insoluble oxidant is immobilized on reaction vessel walls. The precursor dissolved in borate buffer (pH 8.0) reacts with [[¹²³I]NaI] in the presence of Iodogen®. This method minimizes side reactions and is highly reproducible, typically yielding radiochemical purities >98% and overall radiochemical yields of approximately 55% in manual procedures [1]. The reaction is typically complete within 5-10 minutes at room temperature.
  • Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt): This soluble oxidizing agent offers an alternative approach. While efficient, it requires careful quenching (e.g., with sodium metabisulfite, Na₂S₂O₅) and subsequent purification steps to remove reaction byproducts and excess oxidant [2] [6].

Automation Advancements: To address challenges associated with manual synthesis—particularly operator radiation exposure, synthesis time (>60 minutes), and process variability—dedicated automated synthesis modules have been developed. These systems utilize disposable sterile fluid paths and programmable controllers to perform the sequential steps:

  • Acidic dissolution of precursor (α-methyl-L-tyrosine in pH 1.7 buffer)
  • Radioiodine transfer and oxidation (using Iodogen® or chloramine-T)
  • Reaction quenching
  • Solid-phase purification (typically using reversed-phase C18 Sep-Pak® cartridges)
  • Formulation in physiological buffer (pH 7-8)
  • Sterile filtration (0.22 µm)Automation achieves comparable radiochemical purity (>98%) and yield (~55%) to manual methods but significantly reduces operator intervention time and radiation exposure. Crucially, it ensures aseptic production of a ready-to-inject solution meeting pharmacopeial requirements for sterility and apyrogenicity [1] [9].

Table 1: Comparison of Key IMT Radiosynthesis Methods

Synthesis ParameterManual (Iodogen®)Automated (Iodogen®)Chloramine-T Method
Typical Radiochemical Yield~55%~55%~50-65%
Radiochemical Purity>98%>98%>95%
Overall Synthesis Time>60 minutes~30-40 minutes~45-60 minutes
Operator InvolvementHighMinimalHigh
Radiation Exposure RiskHighLowHigh
PurificationSep-Pak® C18Sep-Pak® C18Sep-Pak® C18/HPLC

Carrier-Free Labeling Techniques and Radiolytic Stability

Achieving high specific activity is paramount for IMT to ensure its uptake reflects specific amino acid transport processes (System L) rather than saturating endogenous transporters. This necessitates no-carrier-added (n.c.a.) production. [[¹²³I]NaI] starting material is produced to minimize stable iodide (¹²⁷I) content. While some early protocols added trace amounts (~1 µg) of carrier KI to improve reliability, modern optimized electrophilic iodination procedures under mild conditions (e.g., Iodogen® at pH 8) enable reliable n.c.a. synthesis without carrier addition, yielding specific activities typically exceeding 1.5-2.0 TBq/µmol (40-55 Ci/µmol) [2] [4] [6].

Radiolytic Degradation Challenges: A significant challenge with n.c.a. [¹²³I]IMT is its susceptibility to radiolysis during storage, primarily due to the high localized energy deposition from Auger electrons emitted during ¹²³I decay. This can lead to the formation of free [[¹²³I]iodide] and other radiochemical impurities over time, especially in dilute solutions [1] [5].

Stabilization Strategies: Several formulation strategies mitigate radiolysis:

  • Antioxidants: Adding reducing agents like sodium ascorbate (10-20 mg/mL) or sodium metabisulfite (Na₂S₂O₅, 1-2 mg/mL) effectively scavenge free radicals generated by radiolysis. Ascorbic acid is often preferred due to its lower potential for causing side reactions at the concentrations used [1].
  • Radical Scavengers: Ethanol (5-10% v/v) acts as a potent hydroxyl radical scavenger, significantly improving shelf-life stability.
  • Buffering: Maintaining the final product solution at a neutral pH (7.0-8.0) in phosphate or saline buffers minimizes acid or base-catalyzed decomposition pathways.
  • High Concentration: Formulating the product at higher radioactive concentration reduces the solvent volume per radioactive atom, diluting the effect of radicals.
  • Inert Atmosphere: Filling the product vial headspace with inert nitrogen gas displaces oxygen, a key reactant in radical chain reactions.
  • Low Temperature Storage: Storing the final product at 2-8°C immediately after synthesis slows down decomposition kinetics.

Implementing a combination of these strategies (e.g., ascorbic acid + ethanol + nitrogen purging) allows [¹²³I]IMT solutions to maintain radiochemical purity >95% for up to 8-12 hours post-synthesis, which is adequate for clinical use given the 13.2 h half-life of ¹²³I [1] [5].

Table 2: Radiolysis Stabilization Strategies for [¹²³I]IMT

Stabilization MethodMechanismTypical Concentration/UseImpact on Stability
Sodium AscorbateFree radical scavenger10-20 mg/mLSignificantly reduces free iodide formation
EthanolHydroxyl radical scavenger5-10% (v/v)Major improvement; often used with ascorbate
Sodium MetabisulfiteReducing agent / radical scavenger1-2 mg/mLEffective, but potential for side reactions
Nitrogen PurgingOxygen removalHeadspace replacementEssential for long-term stability, reduces oxidation
pH Control (7-8)Minimizes acid/base catalysisPhosphate or saline bufferPrevents pH-dependent decomposition
Refrigeration (2-8°C)Slows reaction kineticsStorage conditionEssential for extending usable shelf-life

Quality Control Protocols for Clinical-Grade IMT Production

Rigorous quality control (QC) testing is mandatory to ensure the safety, efficacy, and consistency of clinical-grade [¹²³I]IMT injections. These tests are performed according to Good Manufacturing Practice (GMP) principles and pharmacopeial standards (e.g., Ph. Eur., USP). Key QC parameters and methods include:

  • Radiochemical Identity and Purity:
  • HPLC Analysis: The primary method employs reversed-phase HPLC (e.g., C18 column). A typical validated method uses a mobile phase like Methanol/Water/Acetic Acid (e.g., 30:70:0.5 v/v/v) or Methanol/Phosphate Buffer and UV detection (λ ≈ 254-280 nm for precursor/chemical impurities) coupled with a radioactivity detector (e.g., NaI scintillation or GM tube). [¹²³I]IMT, free [[¹²³I]Iodide], and other potential radiochemical impurities (e.g., iodinated byproducts) are separated based on retention time. Identity is confirmed by co-elution with a non-radioactive IMT reference standard. Radiochemical purity (RCP) is calculated as the percentage of total radioactivity associated with the IMT peak. Acceptance criteria: RCP ≥ 95% [1] [4].
  • TLC Analysis: A rapid alternative or supplementary method. Systems like Silica Gel (SG) TLC plates developed with Methanol:Water:Ammonia (e.g., 8:2:0.1 v/v/v) or Ethyl Acetate:MeOH:NH₄OH mixtures are used. [¹²³I]Iodide (Rf ≈ 0.8-1.0) migrates significantly farther than [¹²³I]IMT (Rf ≈ 0.3-0.5). RCP is determined by radio-scanner or gamma counter measurement of the spot intensities.
  • Chemical Purity:
  • Precursor (α-methyl-L-tyrosine) Content: Quantified using the same HPLC-UV method employed for RCP. The concentration of the unreacted precursor must be below acceptable limits (e.g., < 50 µg/mL) to avoid pharmacological effects or competition for transport sites [1].
  • Other Chemical Impurities: Includes residual solvents (e.g., chloroform from Iodogen® dissolution - tested by GC if used), oxidizing/reducing agents (e.g., chloramine-T, metabisulfite - tested by specific colorimetric or titration methods), and buffer components. Limits are set based on ICH Q3 guidelines.
  • Specific Activity: Estimated based on the initial [[¹²³I]NaI] activity, molar amount of precursor used, and radiochemical yield. Direct measurement is complex for n.c.a. compounds but can involve mass spectrometry comparison to standards or specialized radio-HPLC methods. Should be reported and typically > 1.5 TBq/µmol at end of synthesis (EOS) [2] [6].

  • Identity: Verified by gamma spectroscopy, confirming the principal gamma peak at 159 keV.
  • Purity: Assessed via gamma spectroscopy to detect gamma-emitting impurities (e.g., ¹²⁴I, ¹²⁵I, ¹²⁶I). Acceptance criteria: ≥ 99.9% ¹²³I at calibration time. The half-life (approximately 13.2 h) is also a confirmatory test.
  • pH: Measured using a pH meter calibrated with traceable buffers. Acceptance range: pH 6.5 - 8.5 (typically pH 7-8) [1].

  • Sterility: Tested by membrane filtration according to Ph. Eur. 2.6.1 / USP <71>. The test requires incubation (14 days) so results are retrospective. Batch release relies on validated aseptic production (e.g., via autoclaved disposable kits, sterile filtration (0.22 µm), and process simulation (media fill) tests [1] [9].

  • Bacterial Endotoxins (BET): Tested using the Limulus Amoebocyte Lysate (LAL) assay (gel clot, kinetic turbidimetric, or chromogenic methods). Acceptance criterion: < 175 EU/V, where V is the maximum recommended injection volume in mL [1].

  • Visual Inspection: The final product must be a clear, colorless, particulate-free solution. Inspection is performed visually against light and dark backgrounds.

Table 3: Essential Quality Control Tests for Clinical [¹²³I]IMT

QC ParameterTest MethodAcceptance CriteriaRelease Basis
Radiochemical PurityHPLC (RP-C18 + Radio/UV) or TLC≥ 95% [¹²³I]IMTImmediate (pre-release)
Radiochemical IdentityHPLC (co-elution) or TLC (Rf)Conforms to reference standardImmediate (pre-release)
Chemical Purity (Precursor)HPLC-UV≤ 50 µg/mL α-methyl-L-tyrosineImmediate (pre-release)
Specific ActivityCalculation / Dedicated AssayReported, typically >1.5 TBq/µmolPre-release
Radionuclidic PurityGamma Spectrometry≥ 99.9% ¹²³IPre-release (certificate)
Radionuclidic IdentityGamma Spectrometry (Half-life/γ)159 keV peak; t½ ~13.2 hPre-release (certificate)
pHPotentiometry6.5 - 8.5Immediate (pre-release)
SterilityMembrane Filtration / IncubationSterileRetrospective (post-release)
Bacterial Endotoxins (BET)LAL Assay< 175 EU / Max. dose volumeImmediate (pre-release)
Visual InspectionVisualClear, colorless, free of particlesImmediate (pre-release)
Filter Integrity (if filtered)Bubble Point/Diffusion TestPass (post-filtration)Immediate (pre-release)

Validation of analytical methods (HPLC, TLC, etc.) is crucial, encompassing parameters like specificity, linearity, accuracy, precision (repeatability, intermediate precision), range, robustness, and limit of detection (LOD)/limit of quantitation (LOQ) for impurities [1]. Documentation including batch records and QC certificates provides traceability for each production run.

Properties

CAS Number

4298-17-3

Product Name

3-Iodo-alpha-methyl-l-tyrosine

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid

Molecular Formula

C10H12INO3

Molecular Weight

321.11 g/mol

InChI

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

KPOIUSXAPUHQNA-JTQLQIEISA-N

SMILES

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)I)(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.